![molecular formula C12H15N3O B1648478 2-(1,4-Diazepan-1-yl)benzo[d]oxazol CAS No. 159731-55-2](/img/structure/B1648478.png)

2-(1,4-Diazepan-1-yl)benzo[d]oxazol

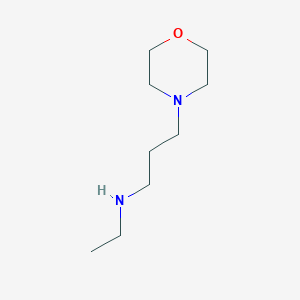

Übersicht

Beschreibung

“2-(1,4-Diazepan-1-yl)benzo[d]oxazole” is a chemical compound with a molecular weight of 251.72 . It is also known as "5-chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole" .

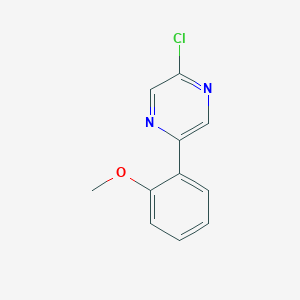

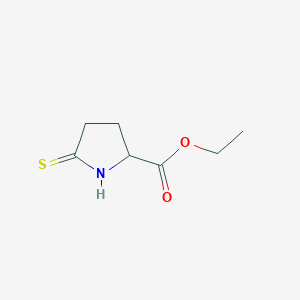

Synthesis Analysis

The synthesis of chiral 1,4-diazepanes, which includes “2-(1,4-Diazepan-1-yl)benzo[d]oxazole”, has been developed through an enzymatic intramolecular asymmetric reductive amination . Several enantiocomplementary IREDs were identified for the synthesis of this compound with high enantioselectivity .

Molecular Structure Analysis

The molecular structure of “2-(1,4-Diazepan-1-yl)benzo[d]oxazole” is complex. The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was 0.027 and 0.962 s−1mM−1, respectively . To further improve the catalytic efficiency of IR1, its double mutant Y194F/D232H was identified by saturation mutagenesis and iterative combinatorial mutagenesis .

Chemical Reactions Analysis

The chemical reactions involving “2-(1,4-Diazepan-1-yl)benzo[d]oxazole” are complex. The compound is involved in enzymatic intramolecular asymmetric reductive amination . This process has been developed for the synthesis of chiral 1,4-diazepanes .

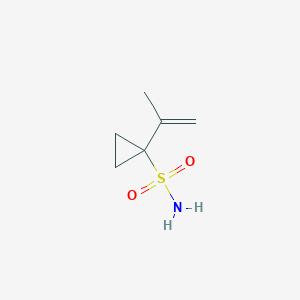

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1,4-Diazepan-1-yl)benzo[d]oxazole” include a molecular weight of 251.72 . The InChI code for this compound is 1S/C12H14ClN3O/c13-9-2-3-11-10 (8-9)15-12 (17-11)16-6-1-4-14-5-7-16/h2-3,8,14H,1,4-7H2 .

Wissenschaftliche Forschungsanwendungen

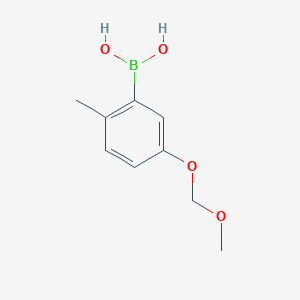

Medizinische Chemie

“2-(1,4-Diazepan-1-yl)benzo[d]oxazol” ist ein Derivat der 1,4-Benzodiazepine, die weit verbreitete Medikamente für verschiedene Indikationen sind . Sie haben eine zyklische Struktur, die einen Benzolring (Benzo) sowie einen Heterocyclus beinhaltet, in dem zwei Atome Stickstoff (−diaza-) normalerweise in 1- und 4-Positionen vorhanden sind .

Organische Synthese

Diese Verbindung kann durch verschiedene Methoden synthetisiert werden. So kann sie beispielsweise durch eine enzymatische intramolekulare asymmetrische reduktive Aminierung hergestellt werden . Dieser Prozess beinhaltet die Verwendung von enantiokomplementären IREDs für die Synthese von ®- und (S)-5-Chlor-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazol mit hoher Enantioselektivität .

Biokatalyse

Biokatalyse ist ein weiteres Gebiet, in dem diese Verbindung Anwendung findet. In einer Studie wurden mehrere enantiokomplementäre IREDs für die Synthese von ®- und (S)-5-Chlor-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazol mit hoher Enantioselektivität identifiziert .

Arzneimittelforschung

“this compound” ist eine Struktureinheit in mehreren Pharmazeutika. So findet es sich beispielsweise in Suvorexant wieder, einem selektiven dualen Orexin-Rezeptor-Antagonisten, der zur Behandlung von primärem Schlaflosigkeit eingesetzt wird .

Grüne Chemie

Es wurde eine grüne und effiziente Methode zur direkten oxidativen Aminierung von Benzoxazolen unter Verwendung von heterocyclischen ionischen Flüssigkeiten als Katalysator entwickelt . Diese Reaktion verlief reibungslos bei Raumtemperatur und ergab die gewünschten 2-Aminobenzoxazole mit guten bis ausgezeichneten Ausbeuten .

Berechnungschemie

Berechnungschemische Techniken wie Dichtefunktionalberechnungen und Molekulardynamiksimulationen wurden eingesetzt, um Einblicke in die molekulare Grundlage für die verbesserte Aktivität bestimmter Mutanten dieser Verbindung zu liefern .

Wirkmechanismus

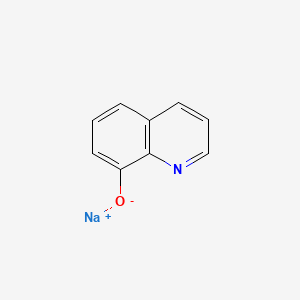

Target of Action

Compounds containing the benzoxazole moiety have been associated with a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . Therefore, it is plausible that 2-(1,4-Diazepan-1-yl)benzo[d]oxazole may interact with multiple targets.

Mode of Action

Benzodiazepines, which share a similar diazepan-1-yl moiety, are known to act as positive allosteric modulators, increasing the total conduction of chloride ions across the neuronal cell membrane . This suggests that 2-(1,4-Diazepan-1-yl)benzo[d]oxazole might have a similar mode of action.

Biochemical Pathways

Given the wide range of biological activities associated with oxazole-containing compounds , it is likely that this compound interacts with multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its bioavailability.

Result of Action

Given the wide range of biological activities associated with oxazole-containing compounds , it is likely that this compound has diverse molecular and cellular effects.

Action Environment

It is known that the compound should be stored under nitrogen at 4 degrees celsius , suggesting that its stability could be affected by temperature and atmospheric conditions.

Eigenschaften

IUPAC Name |

2-(1,4-diazepan-1-yl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-5-11-10(4-1)14-12(16-11)15-8-3-6-13-7-9-15/h1-2,4-5,13H,3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOBGQKLYQWHRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

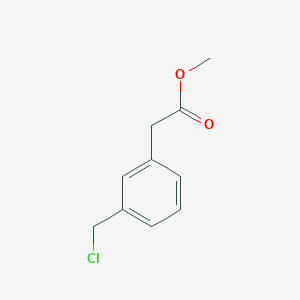

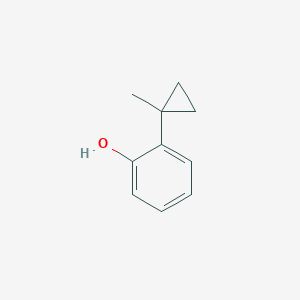

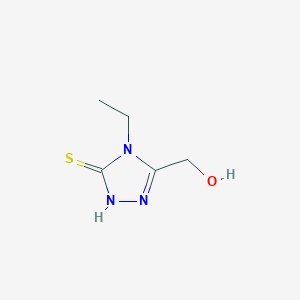

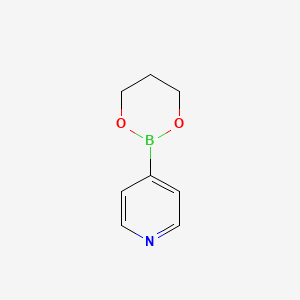

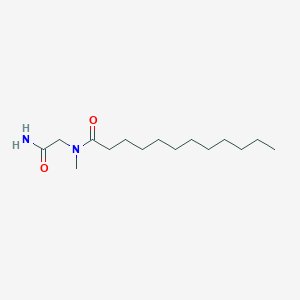

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4S)-2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1648420.png)

![(6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B1648434.png)

![8,8-Dihydro-8,8-diphenyl-2H,6H-[1,2]oxaphospholo[4,3,2-hi][2,1]benzoxaphosphole](/img/structure/B1648451.png)